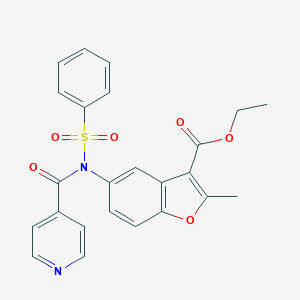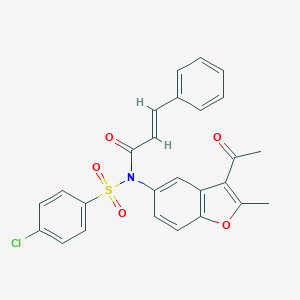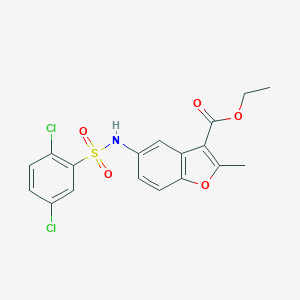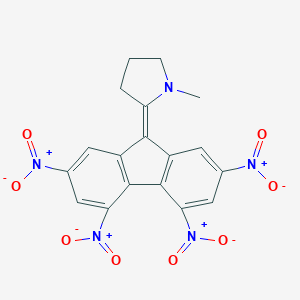![molecular formula C24H16BrClN2O3 B407550 N-[4-(4-BROMOBENZAMIDO)PHENYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B407550.png)
N-[4-(4-BROMOBENZAMIDO)PHENYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-BROMOBENZAMIDO)PHENYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including bromophenyl, chlorophenyl, and furan moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOBENZAMIDO)PHENYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl and chlorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using bromine and chlorine reagents.
Amidation reaction: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(4-BROMOBENZAMIDO)PHENYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-[4-(4-BROMOBENZAMIDO)PHENYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(4-BROMOBENZAMIDO)PHENYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4- {4- [ ({ amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide
- 4-氨基-N-(4-氯苯基)-苯磺酰胺
Uniqueness
N-[4-(4-BROMOBENZAMIDO)PHENYL]-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H16BrClN2O3 |
|---|---|
Poids moléculaire |
495.7g/mol |
Nom IUPAC |
N-[4-[(4-bromobenzoyl)amino]phenyl]-5-(4-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H16BrClN2O3/c25-17-5-1-16(2-6-17)23(29)27-19-9-11-20(12-10-19)28-24(30)22-14-13-21(31-22)15-3-7-18(26)8-4-15/h1-14H,(H,27,29)(H,28,30) |
Clé InChI |
USKWHENVYZCNBH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(4-chlorobenzoyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407470.png)

![Ethyl 5-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407472.png)
![ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407473.png)
![ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407475.png)
![Ethyl 5-{acetyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407477.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407481.png)
![Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407482.png)
![Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407484.png)
![Ethyl 7-chloro-2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B407485.png)
![Ethyl 7-bromo-2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B407486.png)


